2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core This is followed by further derivatization to introduce the piperidine and pyrido groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the piperidine and pyrido groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition of their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with antiviral properties.
Indole Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
2-ETHYL-3-METHYL-1-PIPERIDINOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-15-14(2)16(13-21)19-22-17-9-5-6-10-18(17)24(19)20(15)23-11-7-4-8-12-23/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLXDHVQJBBYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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